molecular formula C26H36I2S2 B14220919 Thiophene, 2,2'-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- CAS No. 565186-15-4

Thiophene, 2,2'-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo-

Cat. No.: B14220919
CAS No.: 565186-15-4
M. Wt: 666.5 g/mol
InChI Key: OXXZOKIKPDOERD-UHFFFAOYSA-N
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Description

Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo-, a typical synthetic route might involve the Sonogashira coupling reaction, which is used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- has several scientific research applications:

Mechanism of Action

The mechanism of action for thiophene derivatives often involves interactions with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiophene, 2,2’-(1,2-ethynediyl)bis[3,4-dibutyl-5-iodo- is unique due to its ethynediyl linkages and iodine substituents, which confer distinct electronic properties and reactivity compared to other thiophene derivatives. These features make it particularly valuable in the synthesis of advanced materials and in various research applications .

Properties

CAS No.

565186-15-4

Molecular Formula

C26H36I2S2

Molecular Weight

666.5 g/mol

IUPAC Name

3,4-dibutyl-2-[2-(3,4-dibutyl-5-iodothiophen-2-yl)ethynyl]-5-iodothiophene

InChI

InChI=1S/C26H36I2S2/c1-5-9-13-19-21(15-11-7-3)25(27)29-23(19)17-18-24-20(14-10-6-2)22(16-12-8-4)26(28)30-24/h5-16H2,1-4H3

InChI Key

OXXZOKIKPDOERD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=C1CCCC)I)C#CC2=C(C(=C(S2)I)CCCC)CCCC

Origin of Product

United States

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